2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide
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Overview
Description
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is an organic compound that features a hydrazinecarbothioamide group attached to a 4-nitrophenyl and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide typically involves the reaction of 4-nitroaniline with o-tolyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazinecarbothioamide group.
Scientific Research Applications
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-N-(p-tolyl)hydrazinecarbothioamide
- 2-(4-nitrophenyl)-N-(m-tolyl)hydrazinecarbothioamide
- 2-(4-nitrophenyl)-N-(phenyl)hydrazinecarbothioamide
Uniqueness
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its para- and meta-substituted counterparts.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-nitroanilino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-4-2-3-5-13(10)15-14(21)17-16-11-6-8-12(9-7-11)18(19)20/h2-9,16H,1H3,(H2,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUWOJXNLLXZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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